
6-Methylnaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6-position and a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6-methylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-1-naphthoic acid or 6-methyl-1,4-naphthoquinone.
Reduction: Formation of 6-methyl-1-naphthalenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylnaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Methylnaphthalen-1(2H)-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with cellular proteins and its influence on metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound without the methyl and ketone substituents.
1-Naphthalenone: Lacks the methyl group at the 6-position.
6-Methylnaphthalene: Lacks the ketone group at the 1-position.
Uniqueness
6-Methylnaphthalen-1(2H)-one is unique due to the presence of both a methyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems that are not possible with its simpler analogs.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6-methyl-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-3,5-7H,4H2,1H3 |
InChI Key |
ADSPZOYPDZFVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


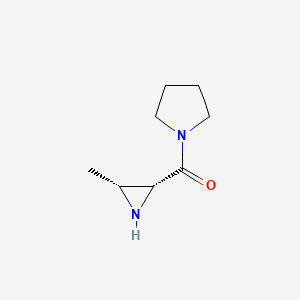
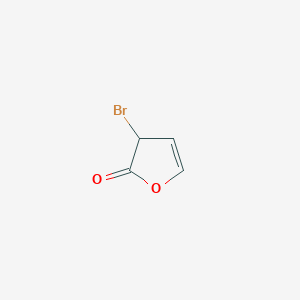



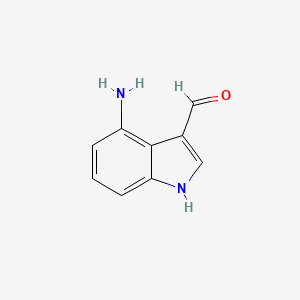
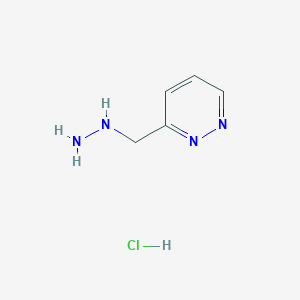


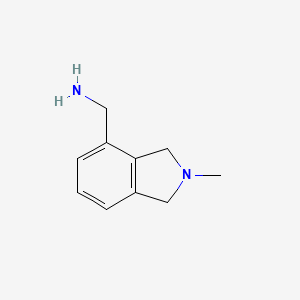

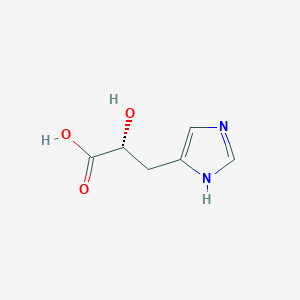
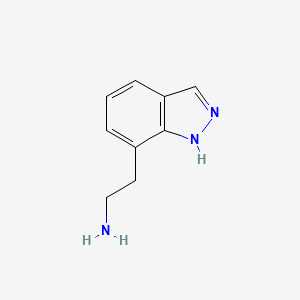
![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
